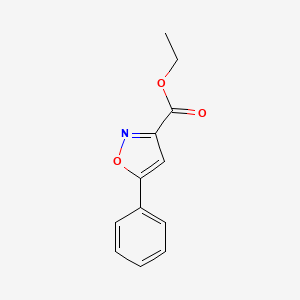

Ethyl 5-phenylisoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-phenyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-11(16-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUXKYCDKKYGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341215 | |

| Record name | ethyl 5-phenylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7063-99-2 | |

| Record name | Ethyl 5-phenylisoxazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7063-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-phenylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-phenylisoxazole-3-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Phenylisoxazole-3-carboxylate

Introduction

This compound is a heterocyclic compound featuring a core isoxazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 3-position. This molecule serves as a pivotal intermediate and a fundamental scaffold in the realms of organic synthesis and medicinal chemistry. The isoxazole moiety, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, imparts a unique combination of electronic properties and structural rigidity.[1] These characteristics make it a privileged structure in drug discovery, appearing in a range of bioactive compounds.[1][2] This guide provides a comprehensive overview of the essential chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate the conditions for its storage, handling, and use in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 7063-99-2 | [3] |

| Molecular Formula | C₁₂H₁₁NO₃ | [3] |

| Molecular Weight | 217.22 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI Key | DSUXKYCDKKYGKX-UHFFFAOYSA-N | [3] |

| SMILES String | CCOC(=O)c1cc(on1)-c2ccccc2 | [3] |

Table 1: Key Identifiers and Physical Properties.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for the verification of molecular structure and purity. The following data represent the characteristic spectral signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule. Key expected signals include: a triplet around 1.44 ppm and a quartet around 4.47 ppm, characteristic of the ethyl ester group (–CH₂CH₃). A multiplet between 7.50-7.80 ppm corresponds to the five protons of the phenyl ring. A sharp singlet at approximately 6.92 ppm is a distinctive feature of the lone proton on the isoxazole ring (H-4).[4] The precise chemical shifts and coupling patterns are definitive for confirming the substitution pattern.

-

¹³C NMR (126 MHz, CDCl₃): The carbon spectrum complements the proton data. Expected signals include those for the ethyl ester group (around 14.15 ppm for the CH₃ and 62.18 ppm for the CH₂). The carbons of the phenyl ring typically appear in the aromatic region (125-131 ppm). The three carbons of the isoxazole ring are observed at approximately 99.92 ppm (C4), 156.96 ppm (C3), and 171.66 ppm (C5). The carbonyl carbon (C=O) of the ester is found further downfield at around 159.98 ppm.[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound (C₁₂H₁₁NO₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated as 218.0811, which has been experimentally verified.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups. The spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretch of the ester group (typically ~1720-1740 cm⁻¹), C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹), and C-O stretching vibrations.

Synthesis, Reactivity, and Mechanistic Insights

Understanding the synthesis and reactivity of this compound is crucial for its application as a synthetic building block.

Primary Synthetic Pathway: [3+2] Cycloaddition

The most prevalent and efficient method for constructing the 3,5-disubstituted isoxazole core is through a 1,3-dipolar cycloaddition reaction.[1] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

For this compound, this involves the in situ generation of benzonitrile oxide from a precursor like benzaldoxime, which then reacts with ethyl propiolate.

Caption: Synthetic workflow for this compound.

Exemplary Synthetic Protocol:

-

Generation of Benzonitrile Oxide: Benzaldehyde oxime is dissolved in a suitable solvent like ethanol. An oxidizing agent, such as Chloramine-T, is added portion-wise while maintaining a cool temperature (e.g., 10°C) to generate benzonitrile oxide in situ.[6]

-

Cycloaddition: Freshly distilled ethyl propiolate is added to the reaction mixture. The reaction is stirred for several hours.[6]

-

Workup and Purification: The progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under vacuum. The resulting crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield the final product.[6]

Self-Validation: The integrity of this protocol is validated by the unambiguous structural characterization of the product via NMR and MS, which confirms the specific regiochemistry of the cycloaddition, yielding the 3,5-disubstituted isomer rather than other potential isomers.

Core Reactivity Profile

The reactivity of this compound is dominated by the functional groups attached to the stable isoxazole core.

-

Ester Group Transformations: The ethyl ester is a versatile handle for further modification.

-

Hydrolysis: Treatment with a base (e.g., NaOH) or acid will hydrolyze the ester to the corresponding 5-phenylisoxazole-3-carboxylic acid.[7] This acid is a common precursor for other derivatives.

-

Amidation: The ester can react with amines to form amides. This is a key reaction for building larger molecules and is frequently used in medicinal chemistry to modulate pharmacokinetic properties. For example, coupling the corresponding carboxylic acid with various anilines using peptide coupling agents like EDCI is a common strategy.[2]

-

-

Isoxazole Ring Opening: While the aromatic isoxazole ring is generally stable, it can undergo reductive ring cleavage. A notable reaction is palladium-catalyzed hydrogenation, which can cleave the N-O bond, leading to the formation of enaminone structures.[8] This reactivity provides a pathway to transform the heterocyclic core into acyclic structures, further expanding its synthetic utility.

Caption: Key reaction pathways from the title compound.

Significance in Medicinal Chemistry and Drug Development

The 5-phenylisoxazole-3-carboxylate scaffold is a cornerstone in the design of novel therapeutic agents. Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets.

-

Enzyme Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism whose overactivity is linked to gout.[9]

-

Anticancer Activity: Phenyl-isoxazole-carboxamide derivatives have demonstrated potent cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma (Hep3B) and breast carcinoma (MCF-7).[10] The isoxazole core serves as a scaffold to position phenyl and amide groups for optimal interaction with anticancer targets.

-

Antidiabetic Potential: Novel hybrids incorporating the phenylisoxazole moiety have been synthesized and shown to be potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[11] This highlights the scaffold's potential in developing treatments for type 2 diabetes.

-

Antioxidant Properties: Certain isoxazole-carboxamide derivatives have shown significant antioxidant potency in scavenging free radicals, suggesting their potential therapeutic application in conditions associated with oxidative stress.[2]

-

Antitubercular Agents: The rational design of this compound derivatives has led to the discovery of potent growth inhibitors of Mycobacterium tuberculosis, offering a promising avenue for new anti-TB drug development.[7]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

Hazard Classification: this compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[3]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[12] Avoid inhalation of dust and ensure work is conducted in a well-ventilated area or a fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.[12]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and highly valuable scaffold in modern organic and medicinal chemistry. Its well-defined chemical and physical properties, straightforward synthesis via [3+2] cycloaddition, and predictable reactivity make it an ideal starting point for the synthesis of complex molecular architectures. The demonstrated success of its derivatives as potent modulators of various biological targets, including enzymes implicated in cancer, diabetes, and gout, underscores its enduring importance in the quest for novel therapeutics. This guide serves as a foundational resource for scientists looking to harness the potential of this powerful heterocyclic building block.

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR 7063-99-2 [sigmaaldrich.com]

- 4. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Phenylisoxazole-3-carboxylic acid 97 14441-90-8 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

Foundational Principles: The [3+2] Cycloaddition Pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound, a valuable heterocyclic scaffold. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that ensure a successful and reproducible synthesis. The primary focus will be on the most robust and widely utilized method: the [3+2] cycloaddition reaction.

The synthesis of the isoxazole ring system is most elegantly achieved through a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle.[1][2] For the specific synthesis of this compound, the key components are:

-

The 1,3-Dipole : Benzonitrile oxide, a highly reactive intermediate.

-

The Dipolarophile : Ethyl propiolate, an activated alkyne.

A critical aspect of this reaction is its regioselectivity. The electronic properties of the two reactants dictate the orientation of the final product. The reaction between benzonitrile oxide and an electron-deficient alkyne like ethyl propiolate preferentially yields the 3,5-disubstituted isoxazole isomer.[3]

The 1,3-Dipole: In Situ Generation of Benzonitrile Oxide

Nitrile oxides are transient species, prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides) if not promptly trapped by a dipolarophile.[4] Consequently, they are almost exclusively generated in situ for immediate consumption in the cycloaddition reaction. The most reliable pathway begins with the synthesis of a stable precursor, benzohydroximoyl chloride, from benzaldoxime.

Precursor Synthesis: Benzohydroximoyl Chloride

Benzohydroximoyl chloride is prepared by the chlorination of benzaldoxime. While classical methods employed hazardous reagents like chlorine gas[5], modern protocols utilize safer and more convenient chlorinating systems. A highly effective method involves the use of Oxone (potassium peroxymonosulfate) in the presence of a chloride source, such as hydrogen chloride or sodium chloride.[6][7][8][9] This system offers excellent yields and selectivity.

Experimental Protocol: Synthesis of Benzohydroximoyl Chloride

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.21 g, 10 mmol) and N,N-Dimethylformamide (DMF, 20 mL).

-

Reagent Addition : Cool the solution to 0 °C in an ice bath. Slowly add Oxone (6.15 g, 10 mmol, 2KHSO₅·KHSO₄·K₂SO₄) followed by the dropwise addition of concentrated hydrochloric acid (0.83 mL, 10 mmol).

-

Reaction : Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting benzaldoxime is consumed.

-

Work-up : Pour the reaction mixture into 100 mL of ice-cold water and stir for 15 minutes. The product will often precipitate as a white solid.

-

Isolation : Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield benzohydroximoyl chloride. The product is typically used in the next step without further purification.

The Causality of Choice: Why the Oxone/HCl System?

-

Safety and Convenience : This method avoids the use of gaseous chlorine, which is highly toxic and difficult to handle.[5] Oxone is a stable, inexpensive, and solid oxidant.[10]

-

Selectivity : The in situ generation of the active chlorinating species in the DMF/HCl system provides high selectivity for the desired hydroximoyl chloride, minimizing ring chlorination, which can be an issue with activated aromatic systems.[8]

-

Mechanism : The reaction is believed to proceed through the formation of an active chlorine species (Cl⁺ equivalent) from the oxidation of chloride by Oxone, which then reacts with the benzaldoxime.[9]

Below is a diagram illustrating the generation of the benzonitrile oxide dipole.

Caption: Workflow for the generation of benzonitrile oxide.

The Core Reaction: Cycloaddition and Product Formation

With the precursor to the 1,3-dipole in hand, the stage is set for the key cycloaddition reaction. The benzohydroximoyl chloride is combined with the dipolarophile, ethyl propiolate, and a base is slowly added to generate the benzonitrile oxide in situ, which is immediately trapped in the cycloaddition.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup : In a 250 mL three-neck flask fitted with a dropping funnel, magnetic stir bar, and nitrogen inlet, dissolve benzohydroximoyl chloride (1.56 g, 10 mmol) and ethyl propiolate (1.08 g, 11 mmol, 1.1 eq) in anhydrous dichloromethane (50 mL).[11]

-

Base Addition : Prepare a solution of triethylamine (1.52 mL, 11 mmol, 1.1 eq) in 20 mL of anhydrous dichloromethane and load it into the dropping funnel.

-

Cycloaddition : Cool the reaction flask to 0 °C. Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 1 hour. A white precipitate of triethylammonium chloride will form.

-

Reaction Completion : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up : Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate. Wash the filtrate with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

The Causality of Choice: Critical Reaction Parameters

-

Slow Addition of Base : This is the most critical parameter. The slow, controlled addition ensures that the concentration of the reactive benzonitrile oxide remains low at any given moment, maximizing the likelihood of it reacting with the ethyl propiolate rather than dimerizing.

-

Solvent : Anhydrous aprotic solvents like dichloromethane are ideal as they are inert to the reaction components and readily dissolve the starting materials.

-

Stoichiometry : A slight excess of the dipolarophile (ethyl propiolate) and base is often used to ensure the complete consumption of the benzohydroximoyl chloride precursor.

The mechanism of the [3+2] cycloaddition is visualized below.

Caption: The [3+2] cycloaddition of benzonitrile oxide and ethyl propiolate.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below is a table summarizing typical analytical data.

| Parameter | Observation |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Yield | 75-85% (Typical) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85-7.82 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 7.01 (s, 1H, Isoxazole-H), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 169.5, 160.8, 156.2, 130.9, 129.2, 127.3, 126.8, 104.5, 62.1, 14.3 |

| IR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1615 (C=N), ~1580, 1450 (C=C, aromatic) |

| Mass Spec (ESI-MS) | m/z 218.07 [M+H]⁺ |

Note: Specific shifts and values may vary slightly based on instrumentation and sample preparation.

Conclusion

The synthesis of this compound via the in situ generation of benzonitrile oxide and its subsequent 1,3-dipolar cycloaddition with ethyl propiolate is a robust, efficient, and highly reproducible method. By understanding the rationale behind the choice of reagents and the critical control of reaction parameters, particularly the slow generation of the nitrile oxide intermediate, researchers can reliably access this important heterocyclic building block for applications in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. soc.chim.it [soc.chim.it]

- 3. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]

The Isoxazole Scaffold: A Technical Guide to the Biological Activity of 5-Phenylisoxazole-3-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole nucleus, a five-membered heterocycle, is a cornerstone in medicinal chemistry, lauded for its metabolic stability and versatile biological activities. This guide delves into the synthesis, biological evaluation, and mechanistic insights of a promising class of isoxazole derivatives: 5-phenylisoxazole-3-carboxylate esters. With a primary focus on their potent xanthine oxidase inhibitory effects, and acknowledging their emerging potential in anticancer and anti-inflammatory research, this document serves as a comprehensive resource for researchers in drug discovery and development. We will explore detailed synthetic protocols, in-depth analyses of structure-activity relationships, and the molecular interactions that govern their therapeutic potential.

The Isoxazole Core: A Privileged Structure in Drug Discovery

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with over half of all approved small-molecule drugs featuring at least one heterocyclic ring.[1] The isoxazole ring, in particular, has garnered significant attention due to its unique electronic properties and its ability to serve as a versatile scaffold in the design of compounds with a wide array of biological functions, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The 5-phenylisoxazole-3-carboxylate ester moiety combines the stability of the isoxazole ring with the potential for diverse functionalization on the phenyl ring and ester group, making it a highly attractive starting point for the development of novel therapeutics.

Synthesis of 5-Phenylisoxazole-3-Carboxylate Esters: A Step-by-Step Approach

The synthesis of 5-phenylisoxazole-3-carboxylate esters is a critical first step in exploring their biological potential. A common and effective method involves the reaction of a substituted benzaldehyde oxime with an appropriate ester derivative. The following protocol is a representative example of the synthesis of a related compound, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, which can be adapted for the synthesis of 5-phenylisoxazole-3-carboxylate esters.

Experimental Protocol: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Materials:

-

Benzaldehyde oxime

-

Chloramine-T

-

Ethyl acetoacetate

-

Ethyl alcohol

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

A mixture of benzaldehyde oxime (1 g, 8.33 mmol), chloramine-T (2.33 g, 8.33 mmol), and freshly distilled ethyl acetoacetate (2.16 g, 16.6 mmol) in ethyl alcohol (20 ml) is prepared in a suitable flask.

-

The reaction mixture is stirred at 10°C in an ice bath for approximately 6 hours.

-

The progress of the reaction is monitored by TLC.

-

After the completion of the reaction, the solvent is evaporated under vacuum using a rotary evaporator.

-

The solid obtained is recrystallized from hot ethanol to yield single crystals of the title compound.

Biological Activities of 5-Phenylisoxazole-3-Carboxylate Esters

The 5-phenylisoxazole-3-carboxylate scaffold has been primarily investigated for its potent inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism. However, related isoxazole derivatives have also shown promise as anticancer and anti-inflammatory agents.

Xanthine Oxidase Inhibition: A Key Therapeutic Target

Xanthine oxidase (XO) is a critical enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.[3] Therefore, the inhibition of xanthine oxidase is a major therapeutic strategy for managing gout and other related conditions.[3] A number of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and found to exhibit potent xanthine oxidase inhibitory activity, with many compounds demonstrating potency in the micromolar to submicromolar range.[4]

Structure-Activity Relationship (SAR) as Xanthine Oxidase Inhibitors

Studies on 5-phenylisoxazole-3-carboxylic acid derivatives have revealed key structural features that influence their inhibitory potency against xanthine oxidase. A significant finding is that the presence of a cyano group at the 3-position of the phenyl moiety is a preferred substitution pattern.[4] The transformation of this cyano group into a nitro group has been shown to cause a general reduction in inhibitory potency.[4]

Quantitative Data: Xanthine Oxidase Inhibition

The following table summarizes the in vitro xanthine oxidase inhibitory activity of a series of 5-phenylisoxazole-3-carboxylic acid derivatives.

| Compound | R | IC50 (µM) |

| 5a | H | > 50 |

| 5b | 3-CN | 0.82 |

| 5c | 4-CN | 1.25 |

| 5d | 3-NO2 | 3.16 |

| 5e | 4-NO2 | 4.38 |

| 11a | 3-CN | 0.28 |

| 11b | 4-CN | 0.45 |

| 11c | 3-NO2 | 1.12 |

| 11d | 4-NO2 | 2.07 |

| 11e | H | > 50 |

| Allopurinol | - | 1.89 |

Data adapted from Wang et al., European Journal of Medicinal Chemistry, 2010.[4]

Anticancer Potential: An Emerging Area of Investigation

While specific data for 5-phenylisoxazole-3-carboxylate esters is limited, related phenyl-isoxazole-carboxamide derivatives have demonstrated promising anticancer activities.[3] These compounds have been shown to be potent against various cancer cell lines, including hepatocellular carcinoma (Hep3B), breast carcinoma (MCF-7), and cervical adenocarcinoma (HeLa).[3]

Quantitative Data: Anticancer Activity of Phenyl-isoxazole-carboxamide Derivatives

The following table presents the IC50 values of a series of phenyl-isoxazole-carboxamide derivatives against different cancer cell lines.

| Compound | HeLa (µM) | Hep3B (µM) | MCF-7 (µM) | Hek293T (Normal Cell Line) (µM) |

| 2a | 0.91 | 8.02 | 11.34 | 112.78 |

| 2b | 18.23 | 5.96 | 10.21 | 155.32 |

| 2c | 21.55 | 9.87 | 12.43 | 211.65 |

| 2d | 33.12 | 28.62 | 22.87 | 266.66 |

| 2e | > 50 | > 50 | > 50 | > 300 |

| Doxorubicin | 0.45 | 2.23 | 0.87 | 0.581 |

Data adapted from R Discovery, 2021.[3]

Anti-inflammatory Properties

The anti-inflammatory potential of isoxazole derivatives has also been explored. In a study using a carrageenan-induced edema animal model, 5-methylisoxazole-3-carboxylic acid (Isox), the active metabolite of a prodrug, demonstrated anti-inflammatory effects comparable to the well-known anti-inflammatory drug leflunomide.[1] Interestingly, the esterified analogues of Isox, the methyl and ethyl esters, showed reduced anti-inflammatory activity in this model.[1] Another study investigated the anti-inflammatory activity of 3-(1-methoxy napthalen-2-yl)-5-phenylisoxazole in a passive anaphylaxis model in rats and found it to be effective.[5]

Mechanism of Action: Unraveling the Molecular Interactions

Understanding the mechanism of action at a molecular level is crucial for rational drug design and optimization. For 5-phenylisoxazole-3-carboxylate esters, the most well-characterized mechanism is their inhibition of xanthine oxidase.

Molecular Docking Studies with Xanthine Oxidase

Molecular modeling studies have provided valuable insights into the binding mode of 5-phenylisoxazole-3-carboxylic acid derivatives with the active site of xanthine oxidase.[4] These studies help to rationalize the observed structure-activity relationships and guide the design of more potent inhibitors. For instance, the potent inhibitor 11a (with a 3-cyano phenyl group) is predicted to form key interactions within the enzyme's active site. The isoxazole ring and the phenyl ring are thought to be involved in hydrophobic interactions, while the carboxylate group can form hydrogen bonds with key amino acid residues. Molecular docking simulations have shown that compounds can bind to the active site of xanthine oxidase through a combination of hydrogen bonds and hydrophobic interactions.[6]

Drug Discovery Workflow for Enzyme Inhibitors

The discovery and development of enzyme inhibitors, such as the 5-phenylisoxazole-3-carboxylate esters targeting xanthine oxidase, typically follows a structured workflow.

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro assays used to evaluate the biological activity of 5-phenylisoxazole-3-carboxylate esters.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Test compounds (5-phenylisoxazole-3-carboxylate esters)

-

Allopurinol (positive control)

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Dissolve the test compounds and allopurinol in DMSO to create stock solutions.

-

Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add phosphate buffer and the test compound solution (or vehicle).

-

Control: Add phosphate buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO).

-

Test: Add phosphate buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

-

Positive Control: Add phosphate buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

-

-

Incubation: Pre-incubate the plate at 25°C for 15 minutes.

-

Reaction Initiation: Add the xanthine substrate solution to all wells to start the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 295 nm over time (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[2]

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, Hep3B, MCF-7)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Test compounds

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in the incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[7]

-

In Vivo Studies: The Path to Clinical Relevance

While in vitro studies provide crucial initial data, in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology of potential drug candidates. Currently, there is a limited amount of publicly available in vivo data specifically for 5-phenylisoxazole-3-carboxylate esters. However, preclinical studies on other heterocyclic compounds provide a framework for the types of investigations that are necessary.

Key In Vivo Assessments:

-

Efficacy Studies: Evaluating the therapeutic effect of the compounds in animal models of disease (e.g., carrageenan-induced paw edema for inflammation, xenograft models for cancer).

-

Pharmacokinetic Studies: Determining the ADME properties of the compounds to understand their bioavailability, distribution in the body, and how they are metabolized and eliminated.[8]

-

Toxicology Studies: Assessing the safety profile of the compounds by identifying potential adverse effects and determining the maximum tolerated dose (MTD).

Conclusion and Future Directions

5-Phenylisoxazole-3-carboxylate esters represent a promising class of compounds with well-documented potent in vitro activity as xanthine oxidase inhibitors. The versatility of the isoxazole scaffold, coupled with the potential for diverse substitutions, makes this an exciting area for further research. While the anticancer and anti-inflammatory potential of related isoxazole derivatives is encouraging, more focused studies on the 5-phenylisoxazole-3-carboxylate esters are needed to fully elucidate their activity in these areas.

Future research should prioritize comprehensive in vivo studies to establish the efficacy, safety, and pharmacokinetic profiles of lead compounds. A deeper understanding of their mechanism of action against other potential targets will also be crucial in expanding their therapeutic applications. The continued exploration of this privileged scaffold holds significant promise for the discovery and development of novel therapeutic agents.

References

- 1. nwpii.com [nwpii.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Preclinical studies on the pharmacokinetics, safety, and toxicology of oxfendazole: toward first in human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 5-phenylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-phenylisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As an isoxazole derivative, it forms the core scaffold of numerous pharmacologically active agents. A thorough understanding of its structural and electronic properties is paramount for the rational design and development of new therapeutics. This guide provides a detailed analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—that are essential for the unambiguous identification and characterization of this molecule. The interpretation of this data offers insights into the molecule's connectivity, functional groups, and overall architecture, which are critical for its application in synthetic and medicinal chemistry.

Molecular Structure and Properties

This compound possesses a rigid, planar structure consisting of a phenyl ring and an ethyl carboxylate group attached to the isoxazole core. This planarity influences its intermolecular interactions and, consequently, its physical and biological properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 217.22 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0.5!"]; O1 [label="O", pos="-0.8,-0.2!"]; C3 [label="C", pos="0.7,0!"]; C4 [label="C", pos="0.4,-1!"]; C5 [label="C", pos="-0.5,-1.2!"];

C_phenyl_1 [label="C", pos="-1.2,-2.2!"]; C_phenyl_2 [label="C", pos="-0.8,-3.2!"]; C_phenyl_3 [label="C", pos="-1.5,-4!"]; C_phenyl_4 [label="C", pos="-2.5,-3.8!"]; C_phenyl_5 [label="C", pos="-2.9,-2.8!"]; C_phenyl_6 [label="C", pos="-2.2,-2!"];

C_ester_C1 [label="C", pos="1.8,0.3!"]; O_ester_1 [label="O", pos="2.2,1.2!"]; O_ester_2 [label="O", pos="2.5,-0.5!"]; C_ester_C2 [label="C", pos="3.5,-0.2!"]; C_ester_C3 [label="C", pos="4.2,-1.2!"];

// Bond edges N1 -- O1; O1 -- C5; C5 -- C4; C4 -- C3; C3 -- N1;

C5 -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1;

C3 -- C_ester_C1; C_ester_C1 -- O_ester_1 [style=double]; C_ester_C1 -- O_ester_2; O_ester_2 -- C_ester_C2; C_ester_C2 -- C_ester_C3;

// Hydrogen atoms H4[label="H", pos="0.8,-1.5!"]; C4 -- H4;

H_phenyl_2 [label="H", pos="-0.1,-3.4!"]; C_phenyl_2 -- H_phenyl_2; H_phenyl_3 [label="H", pos="-1.2,-4.8!"]; C_phenyl_3 -- H_phenyl_3; H_phenyl_4 [label="H", pos="-3,-4.5!"]; C_phenyl_4 -- H_phenyl_4; H_phenyl_5 [label="H", pos="-3.7,-2.6!"]; C_phenyl_5 -- H_phenyl_5; H_phenyl_6 [label="H", pos="-2.5,-1.2!"]; C_phenyl_6 -- H_phenyl_6;

H_ester_C2_1 [label="H", pos="3.8,0.6!"]; C_ester_C2 -- H_ester_C2_1; H_ester_C2_2 [label="H", pos="3.2,-0.8!"]; C_ester_C2 -- H_ester_C2_2;

H_ester_C3_1 [label="H", pos="4.5,-0.6!"]; C_ester_C3 -- H_ester_C3_1; H_ester_C3_2 [label="H", pos="3.9,-2!"]; C_ester_C3 -- H_ester_C3_2; H_ester_C3_3 [label="H", pos="5,-1.4!"]; C_ester_C3 -- H_ester_C3_3; }

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the number and types of hydrogen atoms in a molecule and their connectivity. The ¹H NMR spectrum of this compound provides distinct signals for the aromatic, isoxazole, and ethyl ester protons.

Experimental Protocol:

The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. A small amount of the compound is dissolved in the deuterated solvent, and the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 | m | 2H | Phenyl H (ortho) |

| 7.50 | m | 3H | Phenyl H (meta, para) |

| 6.92 | s | 1H | Isoxazole H |

| 4.47 | q | 2H | -OCH₂CH₃ |

| 1.44 | t | 3H | -OCH₂CH₃ |

Data sourced from Acta Crystallographica Section E[1].

Interpretation:

The downfield signals at 7.80 and 7.50 ppm are characteristic of the protons on the phenyl ring. The multiplet at 7.80 ppm corresponds to the two ortho protons, which are deshielded by the anisotropic effect of the isoxazole ring. The multiplet at 7.50 ppm represents the three meta and para protons. The singlet at 6.92 ppm is assigned to the proton on the C4 position of the isoxazole ring. The quartet at 4.47 ppm and the triplet at 1.44 ppm are characteristic of the ethyl ester group, with the quartet corresponding to the methylene protons adjacent to the oxygen atom and the triplet to the terminal methyl protons.

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol:

The ¹³C NMR spectrum is typically recorded on the same spectrometer as the ¹H NMR, operating at a corresponding frequency (e.g., 126 MHz for a 500 MHz ¹H instrument). The same sample solution can be used. Proton decoupling is employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| 171.66 | C=O (ester) |

| 159.98 | C3 (isoxazole) |

| 156.96 | C5 (isoxazole) |

| 130.76 | Phenyl C (para) |

| 129.11 | Phenyl C (ortho/meta) |

| 126.61 | Phenyl C (ipso) |

| 125.89 | Phenyl C (ortho/meta) |

| 99.92 | C4 (isoxazole) |

| 62.18 | -OCH₂CH₃ |

| 14.15 | -OCH₂CH₃ |

Data sourced from Acta Crystallographica Section E[1].

Interpretation:

The most downfield signal at 171.66 ppm is characteristic of the carbonyl carbon of the ester group. The signals at 159.98 and 156.96 ppm are assigned to the C3 and C5 carbons of the isoxazole ring, respectively. The aromatic carbons of the phenyl ring appear in the range of 125-131 ppm. The signal at 99.92 ppm corresponds to the C4 carbon of the isoxazole ring. The aliphatic carbons of the ethyl group are observed at 62.18 ppm for the methylene carbon and 14.15 ppm for the methyl carbon.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectra are typically acquired using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact, EI) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Predicted Fragmentation:

The molecular ion peak (M⁺) for this compound would be expected at an m/z of 217, corresponding to its molecular weight. Key fragmentation pathways would likely involve:

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 172.

-

Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 188.

-

Cleavage of the ester group: Loss of the entire -COOCH₂CH₃ group would give a fragment at m/z 144.

-

Fragmentation of the isoxazole ring: This can lead to various smaller fragments, including the phenyl cation at m/z 77.

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the ester, aromatic, and isoxazole moieties. While a specific experimental IR spectrum for this compound is not available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a pellet, or the spectrum can be recorded from a thin film of the compound.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2980-2850 | Aliphatic C-H | Stretch |

| ~1720 | C=O (ester) | Stretch |

| ~1600, ~1480 | C=C (aromatic) | Stretch |

| ~1450-1350 | C-O (ester), C=N (isoxazole) | Stretch |

| ~1250 | C-O (ester) | Stretch |

Interpretation:

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indication of the ester carbonyl group. The bands in the 3100-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic ring, while the absorptions between 2980 and 2850 cm⁻¹ correspond to the C-H stretching of the ethyl group. The characteristic C=C stretching vibrations of the phenyl ring are expected to appear around 1600 and 1480 cm⁻¹. The region between 1450 and 1350 cm⁻¹ will likely contain overlapping bands from the C-O stretching of the ester and the C=N stretching of the isoxazole ring. A prominent band around 1250 cm⁻¹ would be attributed to the C-O single bond stretch of the ester.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the overall structure of the molecule. While experimental mass spectrometry and infrared spectroscopy data were not found, the predicted fragmentation patterns and absorption bands provide a strong basis for the identification of this compound. This collection of spectroscopic information is an invaluable resource for researchers working with this important heterocyclic scaffold, facilitating its synthesis, purification, and application in the development of new chemical entities with potential therapeutic value.

References

An In-Depth Structural Elucidation of Ethyl 5-Phenylisoxazole-3-carboxylate: A Guide for Drug Discovery Professionals

Foreword: The Architectural Blueprint of a Privileged Scaffold

In the landscape of medicinal chemistry, the isoxazole ring stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and spatial arrangement offer a versatile platform for designing molecules with a wide array of therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial agents.[3][1][4] This guide provides an in-depth structural analysis of a key derivative, Ethyl 5-phenylisoxazole-3-carboxylate, a crucial intermediate in the synthesis of numerous pharmaceutical agents.[3] Understanding the precise three-dimensional architecture and spectroscopic fingerprint of this molecule is paramount for researchers engaged in the rational design of novel therapeutics. This document eschews a conventional template, instead opting for a logical progression that mirrors the scientific process of structural elucidation, from synthesis to definitive crystallographic analysis.

Molecular Identity and Synthesis: Constructing the Core

The journey into the structural analysis of any compound begins with its unambiguous synthesis and the confirmation of its elemental composition. This compound (C₁₂H₁₁NO₃) possesses a molecular weight of 217.22 g/mol .[5]

A common and effective route to this class of compounds involves the cycloaddition reaction. While various synthetic strategies for isoxazoles exist, a representative synthesis for a related compound, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, involves the reaction of benzaldehyde oxime with ethyl acetoacetate in the presence of chloramine-T.[1] This highlights a general principle in isoxazole synthesis: the construction of the five-membered ring from acyclic precursors.

For this compound, a reliable synthesis involves a one-pot reaction, leading to the formation of the isoxazole ring with the desired substituents at the 3- and 5-positions. The purification of the crude product is typically achieved through recrystallization, for instance, by slow evaporation from an ethyl acetate solution, which can yield single crystals suitable for X-ray diffraction analysis.[3]

Experimental Protocol: Synthesis and Crystallization

Objective: To synthesize and obtain single crystals of this compound.

Materials:

-

Starting materials for the specific cycloaddition reaction (e.g., a substituted alkyne and a nitrile oxide precursor).

-

Appropriate solvent (e.g., ethanol, ethyl acetate).

-

Catalyst (if required by the specific synthetic route).

-

Standard laboratory glassware.

-

Recrystallization solvent (e.g., ethyl acetate).

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting materials in the chosen solvent under appropriate reaction conditions (e.g., temperature, inert atmosphere).

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction and perform an appropriate work-up procedure, which may include extraction and washing, to isolate the crude product.

-

Purification and Crystallization: Purify the crude product by column chromatography if necessary. Dissolve the purified solid in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature. The slow evaporation of the solvent should yield colorless, single crystals suitable for X-ray diffraction.[3]

Spectroscopic Fingerprinting: Deciphering the Connectivity

Spectroscopic techniques provide the first layer of structural information, revealing the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7]

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the following characteristic signals are observed (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 | m | 2H | Aromatic protons (ortho) |

| 7.50 | m | 3H | Aromatic protons (meta, para) |

| 6.92 | s | 1H | Isoxazole C4-H |

| 4.47 | q | 2H | -OCH₂CH₃ |

| 1.44 | t | 3H | -OCH₂CH₃ |

| Table 1: ¹H NMR data for this compound.[3] |

Causality behind the assignments: The downfield chemical shifts of the aromatic protons are characteristic of their attachment to an electron-withdrawing phenyl ring. The singlet at 6.92 ppm is a key indicator of the proton at the C4 position of the isoxazole ring. The quartet and triplet are classic patterns for an ethyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the title compound, the following signals are observed (126 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| 171.66 | Ester carbonyl carbon (C=O) |

| 159.98, 156.96 | Isoxazole ring carbons (C3 and C5) |

| 130.76, 129.11, 126.61 | Phenyl ring carbons (CH) |

| 125.89 | Phenyl ring carbon (quaternary) |

| 99.92 | Isoxazole ring carbon (C4) |

| 62.18 | Methylene carbon of ethyl group (-OCH₂) |

| 14.15 | Methyl carbon of ethyl group (-CH₃) |

| Table 2: ¹³C NMR data for this compound.[3] |

Expert Insight: The chemical shifts of the isoxazole ring carbons are characteristic and provide strong evidence for the formation of the heterocyclic core. The downfield shift of the ester carbonyl carbon is also a key diagnostic feature.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of the synthesized compound.

Materials:

-

NMR spectrometer (e.g., 400 or 500 MHz).

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

-

The synthesized this compound.

Procedure:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Following this, acquire the ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required for the ¹³C spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing the Vibrational Modes

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) Range | Functional Group Vibration |

| 3100-3000 | C-H stretching (aromatic and isoxazole ring) |

| 2980-2850 | C-H stretching (aliphatic - ethyl group) |

| ~1720 | C=O stretching (ester) |

| 1600-1450 | C=C and C=N stretching (aromatic and isoxazole rings) |

| ~1250 | C-O stretching (ester) |

| Table 3: Predicted FT-IR absorption bands for this compound. |

Trustworthiness of Prediction: The C=O stretch of the ester is a strong and sharp absorption, making it a highly reliable diagnostic peak. The combination of aromatic and aliphatic C-H stretches, along with the characteristic ring vibrations, would provide a unique fingerprint for the molecule.

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of the synthesized compound.

Materials:

-

FT-IR spectrometer.

-

Sample holder (e.g., KBr plates or an ATR accessory).

-

The synthesized this compound.

-

Appropriate solvent for cleaning (e.g., methylene chloride, ethanol).

Procedure:

-

Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the solid sample with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the compound in a volatile solvent.

-

Deposit a drop of the solution onto a KBr plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition: Place the sample in the spectrometer and acquire the infrared spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 217) is expected. For aromatic compounds, the molecular ion peak is typically intense.

-

Key Fragmentation Pathways: The fragmentation of aromatic esters often involves characteristic losses. For this compound, likely fragmentation pathways include:

-

Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 172.

-

Loss of ethylene (-C₂H₄) via a McLafferty rearrangement if sterically feasible, though less common for this specific structure.

-

Cleavage of the isoxazole ring. The weak N-O bond in isoxazoles can lead to characteristic ring-opening and subsequent fragmentation.

-

Formation of a benzoyl cation (m/z = 105) or related phenyl-containing fragments.

-

Logical Relationship of Fragmentation:

Caption: Predicted major fragmentation pathways.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

Materials:

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source).

-

The synthesized this compound.

-

Appropriate solvent for sample introduction.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For EI, this may involve a direct insertion probe. For ESI, the sample is typically dissolved in a suitable solvent and infused or injected via an LC system.

-

Ionization: Ionize the sample using the chosen method (e.g., electron impact for EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Definitive Structure: Single-Crystal X-ray Diffraction

While spectroscopic methods provide invaluable information about connectivity, single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.[8] It provides precise information on bond lengths, bond angles, and torsional angles, which are crucial for understanding structure-activity relationships.[8]

A published crystal structure for this compound reveals key architectural details.[3] The molecule is nearly planar, with the phenyl ring being only slightly inclined to the isoxazole ring by 0.5(1)°.[3] The ester group adopts an extended conformation and is almost coplanar with the isoxazole ring.[3]

Key Crystallographic Data:

| Parameter | Value |

| Empirical Formula | C₁₂H₁₁NO₃ |

| Formula Weight | 217.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.953(4) |

| b (Å) | 5.981(2) |

| c (Å) | 14.142(5) |

| β (°) | 105.548(6) |

| Volume (ų) | 974.0(6) |

| Z | 4 |

| Table 4: Selected crystallographic data for this compound.[3][6] |

Visualization of the Structural Workflow:

Caption: Workflow for structural elucidation.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional structure of the synthesized compound.

Materials:

-

Single-crystal X-ray diffractometer.

-

High-quality single crystal of this compound.

-

Goniometer head.

-

Cryoprotectant (if data is collected at low temperature).

Procedure:

-

Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected by a detector.[8]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain the final, precise atomic positions, bond lengths, and bond angles.[8]

-

Data Analysis and Visualization: Analyze the final crystal structure to determine key geometric parameters. Visualize the structure using appropriate software to understand the molecular conformation and intermolecular interactions.

Conclusion: From Structure to Function

The comprehensive structural analysis of this compound provides a foundational dataset for researchers in drug discovery. The elucidated planar structure, coupled with its detailed spectroscopic fingerprint, serves as a crucial reference for quality control, reaction monitoring, and the design of new derivatives. The precise knowledge of its three-dimensional architecture allows for more accurate in silico modeling and a deeper understanding of its potential interactions with biological targets. This in-depth guide, by integrating synthetic protocols, spectroscopic interpretation, and definitive crystallographic data, empowers scientists to leverage the full potential of this valuable isoxazole scaffold in the quest for novel and effective therapeutics.

References

- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 2. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. omicsonline.org [omicsonline.org]

- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. fiveable.me [fiveable.me]

The Isoxazole Nucleus: A Cornerstone in Modern Drug Discovery and Synthetic Innovation

A Senior Application Scientist's In-depth Technical Guide to the Discovery and Synthesis of Novel Isoxazole Derivatives

For decades, the unassuming five-membered isoxazole ring, a heterocycle containing adjacent nitrogen and oxygen atoms, has proven to be a remarkably powerful scaffold in the field of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere have cemented its status as a "privileged structure" in drug design.[1][2] Isoxazole derivatives have demonstrated an astonishingly broad spectrum of biological activities, leading to the development of blockbuster drugs for a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery and synthesis of novel isoxazole derivatives, grounded in field-proven insights and validated protocols.

The Strategic Advantage of the Isoxazole Core in Medicinal Chemistry

The isoxazole moiety is more than just a structural component; it is a strategic tool for fine-tuning the pharmacological profile of a drug candidate. Its utility stems from several key characteristics:

-

Bioisosteric Replacement: The isoxazole ring is an effective bioisostere for other chemical groups, such as amide or ester functionalities. This allows chemists to replace metabolically labile groups with the more robust isoxazole ring, often leading to improved pharmacokinetic properties, such as increased oral bioavailability and a longer half-life, without sacrificing biological activity.[5][6][7]

-

Modulation of Physicochemical Properties: The presence of the isoxazole ring influences a molecule's polarity, lipophilicity, and hydrogen bonding capacity. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Strategic placement and substitution of the isoxazole ring can enhance a compound's solubility and cell permeability.[8]

-

Diverse Biological Activities: The inherent chemical nature of the isoxazole ring allows it to interact with a wide array of biological targets. This has led to the discovery of isoxazole-containing compounds with activities including, but not limited to, anti-inflammatory (e.g., Valdecoxib), antibacterial (e.g., Sulfamethoxazole), anticancer, anticonvulsant, and antiviral properties.[9][10][11]

Core Synthetic Strategies for Assembling the Isoxazole Ring

The construction of the isoxazole ring can be achieved through several reliable and versatile synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. The two most prominent and widely employed strategies are the [3+2] cycloaddition of nitrile oxides and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

The [3+2] Cycloaddition: A Powerful and Regioselective Approach

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is arguably the most powerful and versatile method for synthesizing isoxazoles.[12][13][14] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to regioselectively form the isoxazole ring.[10][12] A key advantage of this method is the ability to control the substitution pattern on the final isoxazole product by choosing appropriately substituted nitrile oxides and alkynes.

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

The nitrile oxide intermediate is typically highly reactive and is therefore generated in situ to be trapped by the alkyne. A common and efficient method for generating nitrile oxides is the oxidation of aldoximes, which are themselves readily prepared from the corresponding aldehydes and hydroxylamine. Alternatively, the dehydration of nitroalkanes can also yield nitrile oxides.[15] The formation of the hydroximoyl chloride from the oxime, followed by base-induced elimination of HCl, is a frequently used two-step process for nitrile oxide generation.[16][17]

Caption: Concerted mechanism of the [3+2] cycloaddition reaction.

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol details a one-pot synthesis where the nitrile oxide is generated in situ from an aldehyde and subsequently reacts with an alkyne.[18]

-

Oxime Formation: To a stirred solution of the aldehyde (2 mmol) in a deep eutectic solvent (e.g., 1 mL of ChCl:urea 1:2), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

-

Stir the resulting mixture at 50 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydroximoyl Chloride Formation: To the same reaction mixture, add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) and continue stirring at 50 °C for 3 hours. This step converts the oxime to the corresponding hydroximoyl chloride.

-

Cycloaddition: Add the corresponding alkyne (2 mmol) to the mixture and continue stirring at 50 °C for 4 hours. The nitrile oxide is generated in situ and undergoes cycloaddition with the alkyne.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (hexane/ethyl acetate).

| Entry | Aldehyde | Alkyne | Yield (%) |

| 1 | Benzaldehyde | Phenylacetylene | 85 |

| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | 82 |

| 3 | 4-Methoxybenzaldehyde | Phenylacetylene | 80 |

| 4 | Benzaldehyde | 1-Heptyne | 75 |

Table 1: Representative yields for the one-pot synthesis of 3,5-disubstituted isoxazoles.[18]

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

Another classical and highly effective method for synthesizing isoxazoles involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, such as an α,β-unsaturated ketone) with hydroxylamine.[6][19] This method is particularly useful for the synthesis of 3,5-disubstituted isoxazoles. The regioselectivity of the reaction is determined by the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl substrate. Generally, the more electrophilic carbonyl carbon is preferentially attacked by the nitrogen atom of hydroxylamine.

Caption: General workflow for isoxazole synthesis via condensation.

A common variation of this method utilizes chalcones (α,β-unsaturated ketones) as the starting material. Chalcones can be readily synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.[20]

Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol describes a rapid and efficient synthesis of isoxazoles from chalcones using microwave irradiation, which significantly reduces reaction times compared to conventional heating.[20][21]

-

Chalcone Synthesis (Claisen-Schmidt Condensation): Synthesize the required chalcone by reacting an appropriate acetophenone (0.01 mol) with a substituted benzaldehyde (0.01 mol) in ethanol in the presence of an aqueous sodium hydroxide solution. The reaction progress is monitored by TLC.

-

Isoxazole Formation: In a microwave-safe vessel, mix the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in an ethanolic sodium hydroxide solution.

-

Irradiate the mixture in a microwave reactor at approximately 210 W for 10-15 minutes. Monitor the reaction completion by TLC.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 3,5-disubstituted isoxazole.

| Entry | Chalcone Substituents (Ar¹, Ar²) | Reaction Time (min) | Yield (%) |

| 1 | Ar¹=Ph, Ar²=Ph | 10 | 82 |

| 2 | Ar¹=Ph, Ar²=4-Cl-Ph | 12 | 78 |

| 3 | Ar¹=Ph, Ar²=4-OCH₃-Ph | 11 | 80 |

| 4 | Ar¹=Ph, Ar²=4-NO₂-Ph | 15 | 75 |

Table 2: Representative yields for the microwave-assisted synthesis of isoxazoles.[21]

Case Study: Synthesis of Commercially Significant Isoxazoles

To illustrate the practical application of these synthetic strategies, we will briefly examine the synthesis of two well-known drugs containing the isoxazole core: Valdecoxib and Sulfamethoxazole.

Valdecoxib: A COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor. Its synthesis provides an excellent example of building a complex, highly substituted isoxazole.[11][22][23]

A common synthetic route starts with deoxybenzoin. The key steps involve the formation of an oxime, followed by cyclization with acetic anhydride to form the isoxazoline ring. Subsequent chlorosulfonation and amination install the sulfonamide group, yielding Valdecoxib.[11][22]

Caption: Simplified synthetic scheme for the drug Valdecoxib.

Sulfamethoxazole: An Antibiotic

Sulfamethoxazole is a sulfonamide bacteriostatic antibiotic. Its synthesis is a straightforward example of coupling a pre-formed isoxazole amine with a sulfonyl chloride.[8][24] The core of the synthesis is the reaction between 4-acetamidobenzenesulfonyl chloride and 3-amino-5-methylisoxazole, followed by hydrolysis of the acetamide protecting group.

Conclusion and Future Outlook

The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide, from the classic 1,3-dipolar cycloaddition to modern microwave-assisted techniques, provide a robust toolkit for chemists to create diverse libraries of novel isoxazole derivatives. As our understanding of disease pathways becomes more nuanced, the ability to rapidly synthesize and screen these versatile compounds will be crucial. The ongoing development of more efficient, regioselective, and environmentally friendly ("green") synthetic methods will further empower researchers to unlock the full therapeutic potential of the isoxazole nucleus, paving the way for the next generation of innovative medicines.[18][20]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]

- 10. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 20. abap.co.in [abap.co.in]

- 21. researchgate.net [researchgate.net]

- 22. Valdecoxib synthesis - chemicalbook [chemicalbook.com]

- 23. Synthesis of the pyrazole isostere of valdecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. applications.emro.who.int [applications.emro.who.int]

Introduction: The Scientific Imperative for In Vitro Profiling

An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl 5-phenylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] this compound, a member of this versatile class of heterocyclic compounds, presents a promising starting point for drug discovery campaigns. A systematic and rigorous in vitro evaluation is the foundational step in elucidating its therapeutic potential and mechanism of action.

This guide provides a comprehensive framework for the in vitro characterization of this compound. Moving beyond a simple recitation of protocols, we delve into the causal logic behind the experimental design, ensuring that each step logically informs the next. This structured approach is designed to build a robust data package, enabling informed decisions for further preclinical development.

Part 1: Foundational Characterization - The Non-Negotiable Prerequisites

Before embarking on biological assays, the fundamental physicochemical properties of the test compound must be unequivocally established. This ensures the reproducibility and validity of all subsequent data.